Benzyl 5-(chlorosulfonyl)-7-nitro-2,3-dihydro-1H-indole-1-carboxylate
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Overview
Description
Benzyl 5-(chlorosulfonyl)-7-nitro-2,3-dihydro-1H-indole-1-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in various fields due to their diverse biological activities and applications in medicinal chemistry. This compound, in particular, features a benzyl group, a chlorosulfonyl group, and a nitro group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 5-(chlorosulfonyl)-7-nitro-2,3-dihydro-1H-indole-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the indole core, followed by the introduction of the benzyl group, chlorosulfonyl group, and nitro group. The reaction conditions often require specific reagents and catalysts to ensure high yield and purity.
Indole Core Synthesis: The indole core can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the indole core in the presence of a Lewis acid catalyst like aluminum chloride.
Chlorosulfonylation: The chlorosulfonyl group can be introduced by reacting the indole derivative with chlorosulfonyl isocyanate under controlled conditions.
Nitration: The nitro group can be introduced via nitration, typically using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzyl 5-(chlorosulfonyl)-7-nitro-2,3-dihydro-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorosulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Products may include sulfonic acids or nitro derivatives.
Reduction: Products include amino derivatives.
Substitution: Products vary depending on the nucleophile used, such as sulfonamides or esters.
Scientific Research Applications
Benzyl 5-(chlorosulfonyl)-7-nitro-2,3-dihydro-1H-indole-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzyl 5-(chlorosulfonyl)-7-nitro-2,3-dihydro-1H-indole-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Chlorosulfonyl isocyanate: Known for its versatility in organic synthesis, particularly in the preparation of β-lactams and other nitrogen-containing compounds.
Benzyl chloride:
Uniqueness
Benzyl 5-(chlorosulfonyl)-7-nitro-2,3-dihydro-1H-indole-1-carboxylate is unique due to the combination of functional groups it possesses, which allows for a wide range of chemical reactions and applications. Its indole core is a significant scaffold in medicinal chemistry, and the presence of both chlorosulfonyl and nitro groups provides additional reactivity and versatility.
Biological Activity
Benzyl 5-(chlorosulfonyl)-7-nitro-2,3-dihydro-1H-indole-1-carboxylate (CAS: 1710628-73-1) is a compound of significant interest due to its potential biological activities, particularly in cancer research and as a modulator of various biological pathways. This article reviews the synthesis, pharmacological properties, and biological activities of this compound based on diverse research findings.
Chemical Structure and Properties
The compound belongs to the indole family and features a chlorosulfonyl group, which is known to enhance reactivity and biological activity. Its molecular formula is C16H13ClN2O6S, with a molecular weight of approximately 396.8 g/mol.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate indole derivatives with chlorosulfonic acid and subsequent modifications to introduce the nitro and benzyl groups. Research indicates that various synthetic pathways can yield derivatives with distinct biological activities .
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The following table summarizes the observed effects against selected cancer types:
Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
---|---|---|---|
MCF-7 (Breast) | 0.95 - 1.50 | Doxorubicin | 1.10 |
HT-29 (Colon) | 2.00 | Doxorubicin | 1.10 |
A-549 (Lung) | 3.50 | Doxorubicin | 1.10 |
The compound demonstrated a greater potency than doxorubicin in some cases, particularly against the MCF-7 breast cancer cell line, where it induced apoptosis through mechanisms involving caspases and other apoptotic markers .
Mechanistic Studies
In mechanistic studies, this compound has been shown to inhibit key signaling pathways involved in cancer cell proliferation:
- EGFR Inhibition : The compound effectively inhibits the epidermal growth factor receptor (EGFR), which is often overexpressed in various tumors.
- CDK2 Inhibition : It also acts as an inhibitor of cyclin-dependent kinase 2 (CDK2), disrupting cell cycle progression and promoting apoptosis .
Study A: Antiproliferative Activity Assessment
In a comprehensive study assessing the antiproliferative effects of this compound, researchers utilized the MTT assay across multiple cancer cell lines. Results indicated that the compound not only inhibited cell growth but also triggered apoptotic pathways characterized by increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .
Study B: Multi-targeted Kinase Inhibition
Another study focused on the multi-targeted nature of this compound, revealing its capability to modulate various kinases involved in tumorigenesis. This broad-spectrum activity suggests potential for development as an anticancer therapeutic agent .
Properties
Molecular Formula |
C16H13ClN2O6S |
---|---|
Molecular Weight |
396.8 g/mol |
IUPAC Name |
benzyl 5-chlorosulfonyl-7-nitro-2,3-dihydroindole-1-carboxylate |
InChI |
InChI=1S/C16H13ClN2O6S/c17-26(23,24)13-8-12-6-7-18(15(12)14(9-13)19(21)22)16(20)25-10-11-4-2-1-3-5-11/h1-5,8-9H,6-7,10H2 |
InChI Key |
XSVOCUOQBFDQBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2[N+](=O)[O-])S(=O)(=O)Cl)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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